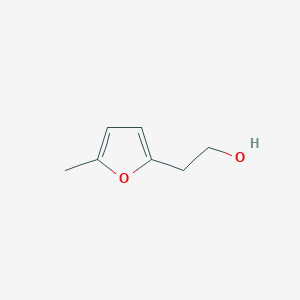

2-(5-Methylfuran-2-yl)ethanol

概要

説明

2-(5-Methylfuran-2-yl)ethanol is an organic compound with the molecular formula C7H10O2. It is a derivative of furan, a heterocyclic aromatic compound, and features a furan ring substituted with a methyl group at the 5-position and an ethanol group at the 2-position.

作用機序

Target of Action

It’s known that this compound is used in various chemical reactions and may interact with different enzymes or receptors depending on the specific context .

Mode of Action

It’s likely that the compound interacts with its targets through chemical reactions, possibly involving the formation or breaking of bonds .

Biochemical Pathways

2-(5-Methylfuran-2-yl)ethanol is involved in several biochemical pathways. For instance, it can be produced from 5-methylfurfuryl alcohol (5-MFA) in a catalyst-free method, yielding bis(5-methylfuran-2-yl)methane (BMFM) as a biodiesel precursor . This process involves a H2O and air mediated free radical decarboxylation mechanism .

Pharmacokinetics

It’s suggested that the compound has high gi absorption and is bbb permeant, indicating that it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier . These properties could impact the bioavailability of the compound.

Result of Action

Its conversion into biodiesel precursors suggests that it may play a role in energy production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of H2O and air is crucial for the conversion of 5-methylfurfuryl alcohol (5-MFA) into bis(5-methylfuran-2-yl)methane (BMFM) . Additionally, the compound should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

生化学分析

Biochemical Properties

Furan derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the furan derivative and the biomolecule it interacts with .

Cellular Effects

Furan derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Furan derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Furan derivatives can undergo changes over time, including degradation and changes in their effects on cellular function .

Dosage Effects in Animal Models

Furan derivatives can exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Furan derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors, and influencing metabolic flux or metabolite levels .

Transport and Distribution

Furan derivatives can interact with various transporters and binding proteins, influencing their localization or accumulation .

Subcellular Localization

Furan derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions

2-(5-Methylfuran-2-yl)ethanol can be synthesized through several methods. One common approach involves the selective hydrogenation of 5-methylfurfural, a biomass-derived compound. This reaction typically employs catalysts such as copper or palladium supported on various substrates under hydrogen gas . Another method involves the reduction of 5-methylfurfuryl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound often leverages catalytic hydrogenation processes due to their efficiency and scalability. The use of reusable catalysts, such as silica-supported cobalt nanoparticles, has been reported to enhance the yield and selectivity of the desired product .

化学反応の分析

Types of Reactions

2-(5-Methylfuran-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium, copper), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride) .

Major Products Formed

Major products formed from these reactions include 5-methylfurfural, 5-methyl-2-furancarboxylic acid, and 2-(5-methylfuran-2-yl)ethane .

科学的研究の応用

2-(5-Methylfuran-2-yl)ethanol has several scientific research applications:

類似化合物との比較

Similar Compounds

Similar compounds to 2-(5-Methylfuran-2-yl)ethanol include:

5-Methylfurfural: A precursor in the synthesis of this compound, used in various chemical reactions.

2,5-Dimethylfuran: A furan derivative with applications in biofuel production.

2,5-Furandicarboxylic acid: A renewable chemical used in the production of biodegradable polymers.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its combination of a furan ring with an ethanol group makes it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications .

生物活性

2-(5-Methylfuran-2-yl)ethanol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and biochemistry. This article explores its biological activity, including antimicrobial properties, neuroprotective potential, and other relevant interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₉NO₂. The compound features a furan ring with a methyl substitution and an alcohol functional group, which contributes to its unique biological interactions. The presence of both hydrophilic and hydrophobic characteristics enhances its versatility in various applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied as a potential agent against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. For instance, studies have shown that it can interact with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 10 | 22 |

| Salmonella typhimurium | 12 | 18 |

Neuroprotective Effects

In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects. Molecular docking studies indicate that it may interact with neurotransmitter receptors, potentially modulating neurotransmitter systems involved in neurological disorders. This suggests a possible therapeutic role in conditions such as Alzheimer's disease and Parkinson's disease.

Case Study: Neuroprotection in Animal Models

A study involving animal models of neurodegeneration demonstrated that administration of this compound resulted in reduced neuronal loss and improved cognitive function. The compound appeared to exert protective effects against oxidative stress, a significant contributor to neuronal damage.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Interaction with Enzymes : The compound may influence enzyme activities involved in metabolic pathways, enhancing its profile as a therapeutic candidate.

- Modulation of Membrane Permeability : Its ability to disrupt bacterial membranes contributes to its antimicrobial efficacy.

- Neurotransmitter Modulation : Potential interactions with neurotransmitter receptors suggest a role in modulating synaptic transmission and plasticity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

Table 2: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Neuroprotective Potential |

|---|---|---|

| This compound | High | Moderate |

| (R)-2-Amino-3-(5-methylfuran-2-yl)propanol | Moderate | High |

| 5-Methylfurfural | Low | Low |

特性

IUPAC Name |

2-(5-methylfuran-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-6-2-3-7(9-6)4-5-8/h2-3,8H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHSNCBFUWPMKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。